N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide
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Overview
Description
N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinoxaline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazine ring. The presence of furan and pyridine rings further enhances its chemical complexity and potential for diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal. The resulting quinoxaline is then subjected to further functionalization.
For instance, the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents, is often employed to form carbon-carbon bonds between the quinoxaline core and the furan-pyridine fragment .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and quinoxaline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the quinoxaline core can produce dihydroquinoxalines.
Scientific Research Applications
N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)quinoxaline-2-carboxamide
- N-(furan-2-yl)quinoxaline-2-carboxamide
- N-(pyridin-3-yl)quinoxaline-2-carboxamide
Uniqueness
N-((2-(furan-2-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide is unique due to the presence of both furan and pyridine rings, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications and makes it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-19(16-12-21-14-6-1-2-7-15(14)23-16)22-11-13-5-3-9-20-18(13)17-8-4-10-25-17/h1-10,12H,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZRSGLINKHPBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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